

A Technical Guide to the Enantiomeric Activities of ZK 216348

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(-)-ZK 216348	
Cat. No.:	B15613536	Get Quote

This technical guide provides a comprehensive overview of the pharmacological activities of the enantiomers of ZK 216348, a nonsteroidal selective glucocorticoid receptor agonist. The document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

ZK 216348 is a chiral molecule existing as two enantiomers: (+)-ZK 216348 and (-)-ZK 216348. As is common with chiral drugs, these enantiomers exhibit significantly different pharmacological profiles.[1][2][3] The (+)-enantiomer is a potent, selective glucocorticoid receptor (GR) agonist with significant anti-inflammatory properties, while the (-)-enantiomer is reported to be inactive.[4] This document details the receptor binding affinities, in vitro and in vivo activities, and the underlying mechanism of action that distinguishes the therapeutic potential of (+)-ZK 216348.

Quantitative Data Summary

The following tables summarize the quantitative data for the binding affinities and functional activities of the ZK 216348 enantiomers.

Table 1: Receptor Binding Affinity



Compound	Receptor	IC50 (nM)
(+)-ZK 216348	Glucocorticoid Receptor (GR)	20.3[5][6]
Progesterone Receptor (PR)	20.4[4][5][6][7]	
Mineralocorticoid Receptor (MR)	79.9[4][5][6][7]	_
(-)-ZK 216348	Glucocorticoid Receptor (GR)	>1000[4]
Progesterone Receptor (PR)	>1000[4]	
Mineralocorticoid Receptor (MR)	>1000[4]	

Table 2: In Vitro Anti-Inflammatory Activity of (+)-ZK 216348

Assay	Cell Line/System	Inhibited Cytokine	IC50 (nM)
Cytokine Secretion	Human PBMCs	TNF-α	89[5][6][8]
Human PBMCs	IL-12	52[5][6][8]	
HFF cells	IL-6	59[7]	-
Promoter Activity	HFF cells	Collagenase Promoter	1.6[9]
Aromatase Induction	HFF cells	Aromatase	EC50: 91[7]
MMTV Activation	HeLa cells	MMTV Promoter	EC50: >2000[7]

Table 3: In Vivo Anti-Inflammatory Activity of (+)-ZK 216348



Animal Model	Endpoint	ED50
Croton oil-induced ear edema (mouse)	Inhibition of edema	0.02 μg/cm²[8]
Croton oil-induced ear edema (mouse)	Inhibition of granulocyte infiltration	0.03 μg/cm²[8]
Croton oil-induced ear edema (mouse)	Inhibition of edema (systemic)	2 mg/kg[8]
Croton oil-induced ear edema (rat)	Inhibition of edema (systemic)	2 mg/kg[8]

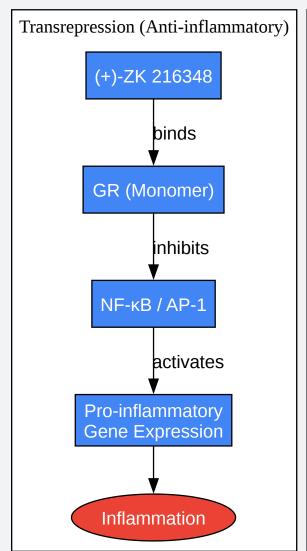
Mechanism of Action: Dissociation of Transrepression and Transactivation

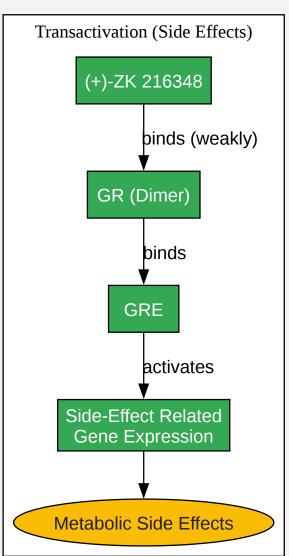
Glucocorticoids exert their effects through the glucocorticoid receptor (GR).[10] Upon ligand binding, the activated GR can modulate gene expression through two primary mechanisms: transrepression and transactivation.[8]

- Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-kB and AP-1. This is the primary mechanism for the anti-inflammatory effects of glucocorticoids.[8][10]
- Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, inducing their transcription. This mechanism is associated with many of the undesirable side effects of glucocorticoid therapy, such as metabolic changes.[8][10]

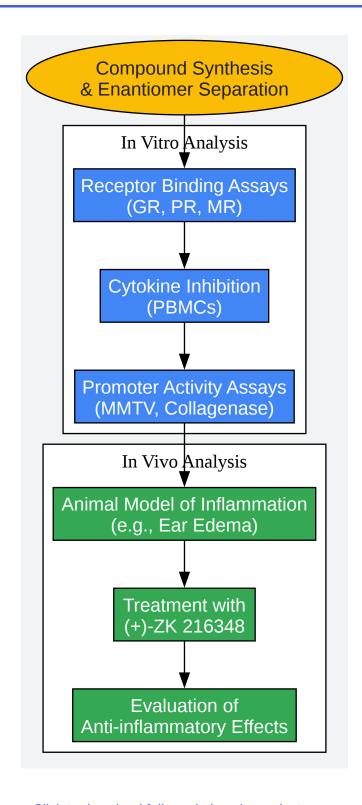
(+)-ZK 216348 is a selective GR agonist that demonstrates a significant dissociation between transrepression and transactivation.[4] It potently induces anti-inflammatory effects (transrepression) while having a much weaker capacity to induce transactivation-mediated gene expression.[10][11] This dissociation is believed to contribute to its improved side-effect profile compared to classical glucocorticoids.[5][6]











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- To cite this document: BenchChem. [A Technical Guide to the Enantiomeric Activities of ZK 216348]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613536#zk-216348-enantiomer-zk-216348-activity]

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